H-Lys(Z)-AMC HCl

Description

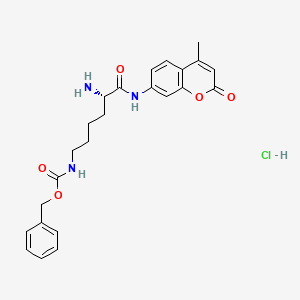

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWTUYCOSFLTQR-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of H-Lys(Z)-AMC HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Z)-AMC HCl, also known as N-ε-carbobenzyloxy-L-lysine-7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate primarily used in biochemical assays to detect the activity of trypsin-like proteases. The molecule is cleverly designed with distinct chemical moieties that work in concert. A central L-lysine amino acid is modified at its side chain with a benzyloxycarbonyl (Z) protecting group and at its C-terminus with a 7-amino-4-methylcoumarin (AMC) fluorophore. Enzymatic cleavage of the amide bond between the lysine and the AMC group results in the release of the highly fluorescent AMC molecule, providing a sensitive method for measuring enzyme kinetics. This guide provides a detailed examination of its chemical structure.

Core Chemical Structure

The structure of this compound is composed of three primary components built upon an L-lysine backbone, existing as a hydrochloride salt.

-

L-Lysine Core: The foundation of the molecule is L-lysine, an α-amino acid. It features a central carbon (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing a butyl group terminated by an additional amino group (the ε-amino group). In this compound, both the α-amino group and the ε-amino group are sites of modification.

-

Benzyloxycarbonyl (Z) Group: The ε-amino group on the lysine side chain is protected by a benzyloxycarbonyl group, often abbreviated as "Z" or "Cbz".[1][2][3] This group is introduced to prevent unwanted reactions at the side chain and to provide specificity for certain enzymes. Structurally, it consists of a benzyl group (a benzene ring attached to a CH2 group) linked to a carbonyl group via an ester oxygen.[4][5] This entire moiety is attached to the lysine's ε-nitrogen through a carbamate linkage.

-

7-Amino-4-methylcoumarin (AMC) Group: The carboxyl group of the lysine is covalently linked to the amino group of 7-amino-4-methylcoumarin (AMC) via an amide bond. AMC is a derivative of coumarin, a benzopyrone consisting of a fused benzene and pyrone ring.[6] The AMC portion is the fluorophore. In its bonded, non-fluorescent state, its emission is quenched. Enzymatic hydrolysis of the amide bond liberates free AMC, which exhibits strong fluorescence, typically with an excitation maximum around 340-350 nm and an emission maximum around 440-460 nm.

-

Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt. The HCl protonates the free α-amino group of the lysine core, rendering it as -NH3+. This enhances the compound's solubility in aqueous buffers used for biochemical assays.

The IUPAC name for the core molecule is benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate.[]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C24H28ClN3O5 | [][8] |

| Molecular Weight | 473.95 g/mol | [][8][9] |

| CAS Number | 201853-27-2 or 74084-80-3 | [][8][10] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [][9] |

| Storage Temperature | -15°C to 4°C, sealed from moisture | [8] |

Structural Relationships Visualization

The logical arrangement and covalent linkages between the constituent parts of this compound can be visualized as follows:

Caption: Logical diagram of this compound's molecular components.

Experimental Protocol: Fluorometric Protease Assay

This section provides a generalized methodology for using this compound to measure the activity of a trypsin-like protease.

Objective: To determine the kinetic parameters of a protease using the fluorogenic substrate this compound.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

96-well black microplate (for fluorescence readings)

-

Fluorescence microplate reader with excitation/emission filters for ~350 nm/450 nm

Workflow Diagram:

Caption: Experimental workflow for a protease assay using this compound.

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound by dissolving it in 100% DMSO. This stock should be stored at -20°C.

-

Assay Setup: In a 96-well black microplate, add varying concentrations of the substrate (e.g., 0-200 µM) diluted from the stock solution into the pre-warmed Assay Buffer. The final volume per well might be 100 µL.

-

Enzyme Addition: To initiate the reaction, add a fixed amount of the purified protease to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes). The excitation wavelength should be set around 345 nm and the emission wavelength around 445 nm.

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert these rates from relative fluorescence units (RFU)/min to moles/min using a standard curve generated with free AMC.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the resulting data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

-

References

- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Preferred conformation of the benzyloxycarbonyl-amino group in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarin - Wikipedia [en.wikipedia.org]

- 8. Cas 201853-27-2,this compound | lookchem [lookchem.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. H-Lys(Z)-AMC · HCl, CAS No. 201853-27-2 - iChemical [ichemical.com]

H-Lys(Z)-AMC HCl: A Technical Guide to its Mechanism of Action and Application in Protease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Z)-AMC HCl (Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate widely utilized in biochemical assays to detect and quantify the activity of specific proteases. Its core utility lies in the highly fluorescent nature of its cleavage product, 7-amino-4-methylcoumarin (AMC), which provides a sensitive and continuous method for monitoring enzyme kinetics. This technical guide provides an in-depth overview of the mechanism of action of this compound, its application in enzyme assays, and its relevance in studying key physiological signaling pathways.

Core Mechanism of Action

The fundamental principle behind this compound as a fluorogenic substrate is the enzymatic hydrolysis of a non-fluorescent compound to yield a highly fluorescent product. The substrate consists of the amino acid L-lysine, with its alpha-amino group available for recognition by proteases and its epsilon-amino group protected by a benzyloxycarbonyl (Z) group. The carboxyl group of lysine is linked to the fluorescent molecule 7-amino-4-methylcoumarin (AMC) via an amide bond.

In its intact form, this compound exhibits minimal fluorescence. However, upon interaction with a protease that recognizes and cleaves the peptide bond C-terminal to the lysine residue, the AMC moiety is released. Free AMC, when excited by light at approximately 360-380 nm, emits a strong fluorescent signal at around 440-460 nm. The rate of increase in fluorescence is directly proportional to the rate of enzymatic cleavage, allowing for the real-time monitoring of protease activity.

The specificity of this compound is primarily directed towards trypsin-like serine proteases, which preferentially cleave peptide bonds after basic amino acid residues such as lysine and arginine.

Quantitative Data

| Enzyme Family | Representative Enzyme | Typical Substrate Recognition | Expected Interaction with this compound |

| Trypsin-like Serine Proteases | Trypsin | Cleavage after Lysine or Arginine residues. | High |

| Plasmin | Preferential cleavage after Lysine and Arginine. | High | |

| Kallikreins | Cleavage after single or double Arginine or Lysine residues. | High | |

| Cysteine Proteases | Cathepsin B | Can exhibit endopeptidase and exopeptidase activity, with some preference for basic residues. | Moderate to Low |

Experimental Protocols

The following provides a generalized, yet detailed, methodology for a continuous fluorometric protease assay using this compound. This protocol can be adapted for specific enzymes and experimental conditions.

Materials

-

This compound substrate

-

Purified protease of interest (e.g., trypsin, plasmin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

Procedure

-

Substrate Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Further dilute the stock solution in Assay Buffer to the desired working concentrations. It is recommended to perform a substrate titration to determine the optimal concentration (ideally around the Km value).

-

-

Enzyme Preparation:

-

Prepare a stock solution of the purified protease in an appropriate buffer.

-

Dilute the enzyme stock to the desired working concentration in Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the appropriate volume of Assay Buffer.

-

Add the desired volume of the enzyme working solution to the wells.

-

Include control wells:

-

No-enzyme control: Contains substrate and Assay Buffer but no enzyme, to measure background fluorescence.

-

No-substrate control: Contains enzyme and Assay Buffer but no substrate.

-

Inhibitor control (if applicable): Contains enzyme, substrate, and a known inhibitor to validate the assay.

-

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound working solution to each well.

-

Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the experimental wells.

-

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.

-

The slope of this linear portion is proportional to the enzyme activity.

-

To determine kinetic parameters (Km and kcat), the assay should be performed with varying substrate concentrations, and the initial velocities plotted against substrate concentration, fitting the data to the Michaelis-Menten equation.

-

Signaling Pathways and Experimental Workflows

Enzymatic Cleavage of this compound

The core of the assay is the enzymatic cleavage of the substrate, leading to the release of the fluorescent AMC molecule.

Figure 1: Enzymatic cleavage of this compound.

Experimental Workflow for Enzyme Inhibition Assay

A common application of this substrate is in the screening and characterization of protease inhibitors.

Figure 2: Workflow for a protease inhibition assay.

Fibrinolysis Signaling Pathway

This compound can be used to study enzymes involved in the fibrinolysis pathway, such as plasmin. Plasmin is a key serine protease that degrades fibrin clots.

Figure 3: Simplified fibrinolysis signaling pathway.

Conclusion

This compound is a valuable tool for researchers in both academic and industrial settings. Its straightforward mechanism of action, coupled with the high sensitivity of fluorescence detection, makes it an ideal substrate for studying the activity of trypsin-like serine proteases. While specific kinetic data for this particular substrate remains to be broadly published, its utility in high-throughput screening for inhibitors and in dissecting complex biological pathways like fibrinolysis is well-established. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for the effective application of this compound in protease research and drug development.

An In-Depth Technical Guide to the Substrate Specificity of H-Lys(Z)-AMC HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Z)-AMC HCl, chemically known as Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate widely employed in biochemical assays to detect and quantify the activity of specific proteases. Its utility stems from the fundamental principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage of the amide bond C-terminal to the lysine residue, the AMC group is released, resulting in a measurable increase in fluorescence. This guide provides a comprehensive overview of the substrate specificity of this compound, including detailed experimental protocols and its application in studying relevant signaling pathways.

Core Concepts: Substrate Specificity

The specificity of this compound is primarily dictated by the presence of a lysine (Lys) residue. Proteases that recognize and cleave peptide bonds on the C-terminal side of lysine residues are the primary enzymes expected to hydrolyze this substrate. The benzyloxycarbonyl (Z) group serves as a protecting group for the alpha-amino group of lysine.

Primary Target Enzymes:

-

Trypsin and Trypsin-like Serine Proteases: Trypsin is a classic example of a serine protease with a strong preference for cleaving after positively charged amino acids, namely lysine and arginine. Therefore, this compound is an excellent substrate for assaying the activity of trypsin and other related enzymes that share this specificity.

-

Cathepsins: Certain lysosomal cysteine proteases, such as Cathepsin B, also exhibit activity towards substrates with lysine at the P1 position. The cleavage efficiency can be influenced by the pH of the assay environment.

Quantitative Data on Enzyme Kinetics

While specific kinetic parameters for this compound are not abundantly available in the public domain, data from analogous substrates provide valuable insights into the expected enzymatic behavior. For instance, studies on the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine p-nitroanilide (Z-Lys-pNA), a chromogenic analog, have been conducted. These studies reveal the pH-dependent nature of the kinetic parameters.[1][2]

For the trypsin-catalyzed hydrolysis of Z-Lys-pNA, the following parameters have been reported at 25°C[1][3]:

| pH | Vm (µM s⁻¹) | Vm/KM (µs⁻¹) | KM (mM) |

| 3.13 | 0.0768 ± 0.0207 | 2.22 ± 0.9 | 34.6 ± 10.5 |

| 3.82 | 0.388 ± 0.094 | 15.8 ± 7.0 | 24.5 ± 9.2 |

| 4.40 | 0.444 ± 0.037 | 32.3 ± 5.7 | 13.8 ± 2.1 |

| 5.98 | 0.344 ± 0.029 | 52.8 ± 8.9 | 6.51 ± 0.95 |

| 6.94 | 0.202 ± 0.005 | 395 ± 32 | 0.512 ± 0.039 |

| 9.05 | 0.182 ± 0.005 | 463 ± 34 | 0.394 ± 0.027 |

It is important to note that these values are for a p-nitroanilide (pNA) substrate, and the kinetic parameters for the AMC-containing substrate may differ. Researchers should determine the specific Km and kcat values for this compound under their experimental conditions.

Experimental Protocols

General Fluorogenic Protease Assay Protocol

This protocol provides a general framework for using this compound to measure protease activity. Optimization of buffer components, pH, temperature, and enzyme/substrate concentrations is crucial for specific applications.

Materials:

-

This compound substrate

-

Purified enzyme of interest (e.g., Trypsin, Cathepsin B)

-

Assay Buffer (e.g., Tris-HCl, MES, or PBS, pH adjusted to the enzyme's optimum)

-

96-well black microplate (for fluorescence readings)

-

Fluorometric microplate reader with excitation and emission wavelengths suitable for AMC (typically Ex/Em = 360-380 nm/440-460 nm)

-

Inhibitor (optional, for control experiments)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. Protect the solution from light.

-

Prepare a stock solution of the purified enzyme in an appropriate buffer. Store on ice.

-

Prepare the assay buffer and bring it to the optimal temperature for the enzyme.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells. Include a "no enzyme" control.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

To initiate the reaction, add the this compound substrate to all wells. The final substrate concentration should be optimized (typically around the Km value).

-

-

Measurement:

-

Immediately place the microplate in a pre-warmed fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit time) for each well.

-

Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells to account for background fluorescence and substrate auto-hydrolysis.

-

Plot the reaction rate against the enzyme concentration or inhibitor concentration to determine kinetic parameters or IC50 values.

-

Workflow for a Continuous Enzyme Activity Assay

Caption: Workflow for a continuous protease assay using this compound.

Signaling Pathways and Applications

The ability of this compound to serve as a substrate for trypsin-like serine proteases and certain cathepsins makes it a valuable tool for studying various biological processes and signaling pathways where these enzymes play a crucial role.

Trypsin-like Serine Protease Signaling

Trypsin-like serine proteases are involved in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. A key signaling mechanism involving these proteases is the activation of Protease-Activated Receptors (PARs).

Caption: Simplified signaling pathway of Protease-Activated Receptors (PARs).

This compound can be used to screen for inhibitors of these proteases, which may have therapeutic potential in diseases characterized by excessive protease activity, such as pancreatitis and certain cancers.

Lysosomal Protease Signaling and Disease

Lysosomal proteases, particularly cathepsins, are integral to cellular homeostasis, protein degradation, and antigen presentation. Their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

For example, Cathepsin B, which can be assayed using lysine-containing substrates, is known to be involved in tumor invasion and metastasis. It can degrade components of the extracellular matrix, facilitating cancer cell migration.

Caption: Role of Cathepsin B in extracellular matrix degradation and tumor invasion.

By using this compound in high-throughput screening assays, researchers can identify and characterize novel inhibitors of cathepsins, which could be developed as therapeutic agents for these diseases.

Conclusion

This compound is a versatile and valuable tool for researchers in both academic and industrial settings. Its specificity for proteases that cleave after lysine residues, coupled with the sensitivity of fluorogenic assays, allows for the precise and efficient measurement of enzymatic activity. A thorough understanding of its substrate specificity, combined with optimized experimental protocols, will enable scientists to effectively utilize this substrate in their research, from fundamental enzymology to the discovery of novel therapeutics targeting protease-mediated signaling pathways.

References

The Principle and Application of H-Lys(Z)-AMC HCl in Fluorescence Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of the H-Lys(Z)-AMC HCl fluorescence assay. This powerful tool is instrumental in the study of specific enzymatic activities, particularly in the fields of biochemistry, cell biology, and drug discovery. We will delve into the core mechanism of this assay, detail experimental protocols, and present quantitative data for key enzymes, offering a comprehensive resource for professionals in the life sciences.

Core Principle of the this compound Fluorescence Assay

The this compound fluorescence assay is a highly sensitive and continuous method for detecting the activity of certain proteases. The fundamental principle lies in the use of a fluorogenic substrate, this compound, which is composed of three key components:

-

L-Lysine (Lys): An amino acid that provides specificity for enzymes that recognize and cleave at the C-terminal side of a lysine residue.

-

Benzyloxycarbonyl (Z) group: A protecting group attached to the epsilon-amino group of the lysine side chain.

-

7-amino-4-methylcoumarin (AMC): A fluorescent reporter molecule.

In its intact form, the AMC molecule is linked to the lysine via an amide bond. This conjugation effectively quenches the fluorescence of AMC. The fluorescence of the AMC-amide in the substrate is significantly lower, with excitation and emission wavelengths that are shorter (approximately 330/390 nm), compared to the free AMC.[1]

Upon the introduction of a specific protease, the amide bond between the lysine and the AMC is hydrolyzed. This cleavage event liberates the free AMC molecule. The free AMC is highly fluorescent, exhibiting a significant increase in fluorescence intensity (up to 700-fold) and a red-shift in its excitation and emission wavelengths to approximately 380 nm and 460 nm, respectively.[1][2] This direct proportionality between enzymatic activity and the rate of fluorescence increase allows for real-time monitoring of the reaction.

The overall workflow of the this compound fluorescence assay is a straightforward and efficient process for quantifying enzyme activity. The key steps involve preparing the necessary reagents, initiating the enzymatic reaction, and measuring the resulting fluorescence over time. This continuous monitoring allows for the determination of initial reaction velocities, which are crucial for kinetic studies.

Primary Enzymatic Targets and Applications

The this compound substrate is primarily utilized for assaying the activity of proteases that exhibit a specificity for cleaving peptide bonds C-terminal to lysine residues. A prominent class of enzymes studied using this substrate is the lysosomal cysteine proteases , particularly the cathepsins .

Cathepsins are a group of proteases found predominantly in lysosomes, where they play crucial roles in protein degradation and turnover.[3] However, their dysregulation and extracellular activity have been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[4] Cathepsin B, for instance, is known to be active at both the acidic pH of the lysosome and the neutral pH of the cytosol, where it can contribute to disease progression.[4]

The involvement of lysosomal cysteine proteases in significant signaling pathways, such as antigen presentation via MHC class II, underscores their importance as therapeutic targets.[5] The this compound assay provides a valuable tool for screening potential inhibitors of these enzymes in drug discovery programs.

The following diagram illustrates a simplified representation of the role of lysosomal cysteine proteases in protein degradation within the lysosome.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. The lysosomal cysteine proteases in MHC class II antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Lys(Z)-AMC HCl: A Comprehensive Technical Guide for Protease Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Z)-AMC HCl (Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate utilized in the sensitive detection of protease activity. Its core structure features a lysine residue, making it a target for proteases with trypsin-like specificity that preferentially cleave at the carboxyl side of lysine and arginine residues. The substrate consists of a lysine amino acid linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the lysine and the AMC moiety, the highly fluorescent AMC is released. The resulting fluorescence can be quantitatively measured, providing a direct correlation to the enzymatic activity of the protease. This guide provides an in-depth overview of the technical aspects of using this compound for protease activity screening, including its mechanism of action, experimental protocols, and data interpretation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₈ClN₃O₅ |

| Molecular Weight | 473.95 g/mol [][2] |

| CAS Number | 201853-27-2[3] |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protected from light and moisture[3] |

Mechanism of Action

The utility of this compound as a protease substrate lies in its fluorogenic nature. The process of fluorescence generation is depicted in the workflow below.

Target Proteases and Applications

This compound is primarily used to assay the activity of serine proteases that exhibit trypsin-like specificity. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug discovery and diagnostics.

Key Target Proteases:

-

Trypsin: A key digestive enzyme, also involved in various cellular processes. Assaying trypsin activity is important in both biochemical research and clinical diagnostics.

-

Plasmin: The primary enzyme responsible for fibrinolysis, the breakdown of blood clots. Its activity is critical in thrombosis and wound healing.

-

Kallikreins: A group of serine proteases involved in a variety of physiological processes, including the regulation of blood pressure and inflammation.[4]

-

Urokinase (uPA): A plasminogen activator, urokinase is involved in fibrinolysis, cell migration, and tissue remodeling. Its overexpression is associated with cancer metastasis.

Applications:

-

Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for target proteases.

-

High-Throughput Screening (HTS): Screening of large compound libraries to identify potential protease inhibitors.

-

Inhibitor Characterization: Determining the potency (e.g., IC₅₀) and mechanism of action of novel protease inhibitors.

-

Diagnostics: Measuring protease activity in biological samples as potential disease biomarkers.

Quantitative Data

While specific kinetic parameters for this compound are not extensively reported in publicly available literature, the table below provides representative kinetic data for similar lysine-containing fluorogenic substrates with key target proteases. These values can serve as a useful reference for experimental design and data interpretation. It is important to note that optimal conditions and kinetic constants should be determined empirically for each specific assay.

| Protease | Substrate | Kₘ (µM) | kcat (s⁻¹) | Assay Conditions |

| Trypsin | Boc-Gln-Ala-Arg-MCA | 5.99 | 35,270 (nmol/L·min⁻¹) | Not specified |

| Kallikrein 2 (KLK2) | H-PFR-AMC | 69 ± 3 | 23.42 ± 0.09 | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% (v/v) DMSO, 0.1% (w/v) BSA[5] |

| Human Tissue Kallikrein | D-valyl-L-leucyl-L-lysine 4-nitroanilide | Follows Michaelis-Menten at low concentrations | Not specified | Not specified[6] |

| Plasmin | D-Val-Leu-Lys-p-Nitroanilide | Not specified | Not specified | 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5 at 37°C[7] |

Note: The kcat for Trypsin is presented in the units as reported in the source.

Experimental Protocols

The following sections provide detailed methodologies for using this compound in protease activity screening and inhibitor profiling assays.

Preparation of Reagents

-

Assay Buffer: A common buffer for trypsin-like proteases is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal pH and ionic strength may vary depending on the specific protease and should be optimized accordingly. For instance, a kallikrein assay might use a buffer of 50 mM Tris-HCl, pH 7.5, with 100 mM NaCl.[5]

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Prepare a stock solution of the target protease in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability). The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Solutions (for inhibitor screening): Dissolve test compounds in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute these stocks in assay buffer to the desired concentrations for the assay.

Experimental Workflow for Protease Activity Assay

The following diagram illustrates a typical workflow for a protease activity assay using this compound.

Detailed Protocol:

-

To the wells of a black 96-well microplate, add the appropriate volume of assay buffer.

-

Add the desired amount of the protease solution to each well.

-

If screening for inhibitors, add the test compounds at various concentrations to the wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at the assay temperature.

-

Initiate the enzymatic reaction by adding the this compound working solution to each well. The final substrate concentration should ideally be at or below the Kₘ value for kinetic studies, or at a saturating concentration for inhibitor screening.

-

Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at an excitation wavelength of approximately 350-380 nm and an emission wavelength of 440-460 nm.

-

Record data at regular intervals (e.g., every 1-2 minutes) for a period that ensures the reaction remains in the linear range.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Data Analysis and Interpretation

The rate of the enzymatic reaction is directly proportional to the rate of increase in fluorescence. By plotting fluorescence units versus time, the initial velocity of the reaction can be determined from the slope of the linear phase. For inhibitor screening, the percentage of inhibition can be calculated using the following formula:

% Inhibition = [1 - (V_inhibitor / V_control)] * 100

Where V_inhibitor is the initial velocity in the presence of the inhibitor and V_control is the initial velocity in the absence of the inhibitor. IC₅₀ values can be determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Signaling Pathways

The proteases targeted by this compound are involved in several critical signaling pathways. Understanding these pathways can provide context for the biological significance of inhibiting these enzymes.

The Fibrinolytic Pathway

Plasmin is the central enzyme in the fibrinolytic pathway, responsible for degrading fibrin clots. Its activation from plasminogen is tightly regulated by activators like urokinase (uPA) and tissue plasminogen activator (tPA).

The Kallikrein-Kinin System

Kallikreins are key components of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and pain. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator.

Conclusion

This compound is a valuable tool for the study of trypsin-like proteases. Its fluorogenic properties allow for sensitive and continuous monitoring of enzyme activity, making it well-suited for a variety of applications, from fundamental enzyme characterization to high-throughput screening for drug discovery. While specific kinetic data for this substrate is not widely published, the general protocols and principles outlined in this guide provide a solid foundation for its successful implementation in the laboratory. As with any enzymatic assay, empirical optimization of reaction conditions is crucial for obtaining accurate and reproducible results.

References

- 2. cymitquimica.com [cymitquimica.com]

- 3. Cas 201853-27-2,this compound | lookchem [lookchem.com]

- 4. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 5. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]

The Application of H-Lys(Z)-AMC HCl in the Study of Lysosomal Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate H-Lys(Z)-AMC HCl and its application in the study of lysosomal proteases, particularly cathepsins. This document outlines the core principles of its use, detailed experimental protocols, and the interpretation of data in the context of relevant biological pathways.

Introduction to this compound

This compound is a synthetic fluorogenic substrate used to measure the activity of certain proteases. The molecule consists of a lysine residue, whose epsilon-amino group is protected by a benzyloxycarbonyl (Z) group, linked to a highly fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the AMC fluorophore is quenched. Upon proteolytic cleavage of the amide bond between the lysine and the AMC moiety by a suitable protease, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be quantified to determine the rate of the enzymatic reaction.

Due to the presence of a lysine residue, this compound is primarily a substrate for proteases that exhibit a preference for cleaving after basic amino acids. This makes it a valuable tool for studying the activity of several lysosomal cysteine proteases, known as cathepsins, which play crucial roles in protein turnover, antigen presentation, and various pathological conditions.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₇N₃O₅·HCl |

| Molecular Weight | 473.95 g/mol |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO |

Table 2: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

| Parameter | Wavelength (nm) |

| Excitation Maximum (Ex) | 340 - 380 |

| Emission Maximum (Em) | 440 - 460 |

Table 3: Reference Kinetic Parameters for Common Fluorogenic Cathepsin Substrates

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Optimal pH |

| Cathepsin B | Z-Arg-Arg-AMC | 390 | - | 6.0[1] |

| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 5.5[2] |

| Cathepsin K | Z-Gly-Pro-Arg-AMC | 21.7 (for Thrombin) | 18.6 (for Thrombin) | - |

| Cathepsin S | - | - | - | Neutral |

Note: The kinetic parameters for Z-Gly-Pro-Arg-AMC are listed for thrombin as specific data for cathepsin K was not available in the search results. The optimal pH for Cathepsin S is generally neutral.

Experimental Protocols

General Assay for Lysosomal Protease Activity

This protocol provides a general framework for measuring the activity of lysosomal proteases using this compound in a 96-well plate format.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Purified lysosomal protease (e.g., Cathepsin B, L, or S) or cell/tissue lysate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for acidic cathepsins; or 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.4 for neutral-active cathepsins)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Protect from light and store at -20°C.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 μM.

-

Enzyme/Lysate Preparation: Dilute the purified enzyme or cell/tissue lysate to the desired concentration in pre-chilled Assay Buffer.

-

Assay Reaction:

-

Add 50 μL of the working substrate solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 μL of the diluted enzyme or lysate to each well.

-

For a blank control, add 50 μL of Assay Buffer instead of the enzyme/lysate.

-

-

Incubation: Incubate the plate at 37°C, protected from light. The incubation time will vary depending on the enzyme activity and should be determined to ensure the reaction remains in the linear range.

-

Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 360/460 nm at multiple time points (kinetic assay) or at a single endpoint.

-

Data Analysis:

-

Subtract the blank fluorescence values from the sample values.

-

For a kinetic assay, determine the reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar amounts of released AMC using a standard curve.

-

Preparation of Cell Lysates for Lysosomal Protease Activity Measurement

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 50 mM Sodium Acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5)

-

Protease inhibitor cocktail (optional, if studying specific proteases and want to inhibit others)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add a small volume of Lysis Buffer and scrape the cells.

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and resuspend the cell pellet in Lysis Buffer.

-

-

Lysis: Incubate the cell suspension in Lysis Buffer on ice for 30 minutes, with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Storage: Use the lysate immediately for the activity assay or store at -80°C in aliquots.

Inhibitor Screening Assay

This protocol can be adapted from the general activity assay to screen for potential inhibitors of lysosomal proteases.

Procedure:

-

Follow the General Assay protocol (Section 3.1).

-

Inhibitor Preparation: Dissolve the test compounds in DMSO to prepare stock solutions.

-

Pre-incubation: In the wells of the 96-well plate, add the diluted enzyme and the test inhibitor at various concentrations. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the working substrate solution to initiate the reaction.

-

Measurement and Analysis: Measure fluorescence as described in the general assay. Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC₅₀ value for potent inhibitors.

Visualizations

The following diagrams illustrate key signaling pathways involving lysosomal proteases and a typical experimental workflow for inhibitor screening.

Caption: Cathepsin-mediated apoptosis signaling pathway.

Caption: Cathepsin involvement in NLRP3 inflammasome activation.

Caption: High-throughput inhibitor screening workflow.

Conclusion

This compound is a versatile and sensitive tool for the characterization of lysosomal protease activity. Its application in well-defined experimental protocols allows for the quantification of enzyme kinetics, the screening of potential therapeutic inhibitors, and the investigation of the roles of these proteases in complex cellular signaling pathways. While specific kinetic parameters for this substrate with all cathepsins require empirical determination, the principles and protocols outlined in this guide provide a solid foundation for its effective use in research and drug development.

References

Methodological & Application

Application Notes and Protocols for Cathepsin B Activity Assay using H-Lys(Z)-AMC HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of Cathepsin B activity in biological samples using the fluorogenic substrate H-Lys(Z)-AMC HCl. The assay is based on the enzymatic cleavage of the substrate by Cathepsin B, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the Cathepsin B activity in the sample.

Principle of the Assay

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. Its dysregulation is implicated in various pathological conditions, including cancer and neurodegenerative diseases. This assay provides a sensitive and quantitative method to measure Cathepsin B activity. The substrate, this compound, consists of a lysine residue linked to AMC. The Z group (carbobenzoxy) is a protecting group. Cathepsin B recognizes and cleaves the amide bond between the lysine and AMC. The free AMC produced is highly fluorescent, with an excitation maximum at ~360-380 nm and an emission maximum at ~440-460 nm. The increase in fluorescence intensity over time is a direct measure of Cathepsin B enzymatic activity.

Materials and Reagents

Reagents

| Reagent | Supplier | Catalog Number |

| This compound | Major Supplier | (Specify) |

| Recombinant Human Cathepsin B | R&D Systems | 953-CY |

| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |

| EDTA | Sigma-Aldrich | E9884 |

| Sodium Acetate | Sigma-Aldrich | S2889 |

| Acetic Acid | Sigma-Aldrich | A6283 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| CA-074 Methyl Ester (Cathepsin B inhibitor) | Sigma-Aldrich | C5993 |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| Cell Lysis Buffer Components | (Specify) | (Specify) |

Buffers and Solutions

| Buffer/Solution | Composition | Preparation |

| Assay Buffer | 50 mM Sodium Acetate, 4 mM EDTA, pH 5.5 | Dissolve 4.1 g of sodium acetate and 1.49 g of EDTA in 900 mL of deionized water. Adjust pH to 5.5 with acetic acid. Bring the final volume to 1 L. |

| Activation Buffer | Assay Buffer containing 5 mM DTT | Prepare fresh before use. For 10 mL of Activation Buffer, add 7.7 mg of DTT to 10 mL of Assay Buffer. |

| Substrate Stock Solution | 10 mM this compound in DMSO | Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock. Store at -20°C in aliquots, protected from light. |

| AMC Standard Stock Solution | 1 mM AMC in DMSO | Dissolve 1.75 mg of AMC in 10 mL of DMSO. Store at -20°C, protected from light. |

| Inhibitor Stock Solution | 1 mM CA-074 Methyl Ester in DMSO | Dissolve the appropriate amount of CA-074 Methyl Ester in DMSO to make a 1 mM stock. Store at -20°C. |

| Cell Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA | Prepare a stock solution and store at 4°C. Add protease inhibitors (optional, but recommended) just before use. |

Experimental Protocols

Sample Preparation

Cell Lysates:

-

Culture cells to the desired density.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 1 mL per 1-5 million cells).

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) and store it on ice.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Tissue Homogenates:

-

Perfuse the tissue with ice-cold PBS to remove blood.

-

Homogenize the tissue in ice-cold Cell Lysis Buffer using a Dounce homogenizer or a tissue grinder.

-

Follow steps 6-8 from the cell lysate preparation protocol.

AMC Standard Curve

-

Dilute the 1 mM AMC Standard Stock Solution to 100 µM in Assay Buffer.

-

Prepare a series of dilutions from the 100 µM AMC solution in Assay Buffer in a 96-well black, flat-bottom plate. An example dilution series is provided below:

| Well | Volume of 100 µM AMC (µL) | Volume of Assay Buffer (µL) | Final AMC Concentration (µM) |

| 1 | 20 | 80 | 20 |

| 2 | 10 | 90 | 10 |

| 3 | 5 | 95 | 5 |

| 4 | 2.5 | 97.5 | 2.5 |

| 5 | 1 | 99 | 1 |

| 6 | 0.5 | 99.5 | 0.5 |

| 7 | 0 | 100 | 0 (Blank) |

-

Read the fluorescence at Ex/Em = 360/460 nm.

-

Subtract the blank reading from all standards and plot the fluorescence intensity versus the AMC concentration to generate a standard curve.

Cathepsin B Activity Assay

-

Prepare the Master Mix: For each reaction, prepare a master mix containing:

-

50 µL of Activation Buffer

-

X µL of sample (e.g., 20-100 µg of protein lysate)

-

Assay Buffer to a final volume of 90 µL.

-

-

Set up the 96-well plate:

-

Sample Wells: Add 90 µL of the sample-containing master mix.

-

Positive Control: Add 90 µL of a master mix containing a known amount of recombinant Cathepsin B.

-

Inhibitor Control: Add 89 µL of the sample-containing master mix and 1 µL of 1 mM CA-074 Methyl Ester (final concentration 10 µM).

-

Blank (No Enzyme): Add 90 µL of Activation Buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to activate the cathepsin B.

-

Initiate the Reaction: Add 10 µL of 1 mM this compound (prepared by diluting the 10 mM stock 1:10 in Assay Buffer) to each well to a final concentration of 100 µM.

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Relative Fluorescence Units - RFU) in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.

-

Subtract the Blank: Subtract the rate of the blank from the rates of all other wells.

-

Quantify AMC Production: Use the AMC standard curve to convert the ΔRFU/min to pmol of AMC/min.

-

Activity (pmol/min) = (ΔRFU/min from sample / slope of AMC standard curve)

-

-

Normalize Activity: Normalize the activity to the amount of protein in the sample.

-

Specific Activity (pmol/min/µg) = (Activity (pmol/min) / µg of protein in the sample)

-

Visualizations

Caption: Experimental workflow for the Cathepsin B activity assay.

Caption: Cathepsin B-mediated apoptosis signaling pathway.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Aliquot the substrate stock and protect it from light and multiple freeze-thaw cycles. |

| Contaminated reagents | Use fresh, high-purity water and reagents. Filter-sterilize buffers if necessary. | |

| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme/lysate. Avoid repeated freeze-thaw cycles. |

| Insufficient DTT | DTT is essential for cysteine protease activity. Prepare the Activation Buffer fresh before each experiment. | |

| Incorrect filter settings | Verify the excitation and emission wavelengths on the fluorometer. | |

| Non-linear Reaction Rate | Substrate depletion | If the curve plateaus quickly, dilute the enzyme sample or reduce the incubation time. |

| Enzyme instability | Ensure the assay is performed within the enzyme's stability range. Keep samples on ice. | |

| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |

| Bubbles in wells | Centrifuge the plate briefly before reading to remove bubbles. |

This comprehensive guide should enable researchers to successfully perform and interpret the this compound assay for Cathepsin B activity.

Application Notes and Protocols for H-Lys(Z)-AMC Histone Deacetylase (HDAC) Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] Due to their significant role in cell cycle progression, differentiation, and apoptosis, HDACs have emerged as important therapeutic targets, particularly in oncology.[1][3]

The H-Lys(Z)-AMC HCl (Nα-Carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) assay is a sensitive and reliable fluorogenic method for measuring the enzymatic activity of HDACs. This assay is widely used for high-throughput screening of HDAC inhibitors and for studying the kinetics of HDAC enzymes. It is based on a two-step enzymatic reaction. In the first step, an HDAC enzyme deacetylates the ε-amino group of the lysine residue in the H-Lys(Z)-AMC substrate. In the second step, a developing reagent, typically trypsin, specifically cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the HDAC activity.

A similar substrate, Boc-Lys(Ac)-AMC, is also commonly used. The principle of the assay remains the same, with the key difference being the Nα-protecting group (Z vs. Boc). The Z-protected substrate has been reported to have an increased rate of conversion by Class I and II HDACs, potentially allowing for shorter assay times.

Principle of the Assay

The fluorogenic HDAC activity assay using H-Lys(Z)-AMC is a discontinuous, two-step process that allows for the sensitive detection of HDAC activity.

-

Deacetylation by HDAC: The H-Lys(Z)-AMC substrate, which is non-fluorescent, is incubated with a source of HDAC enzyme (e.g., recombinant HDAC, cell lysate, or immunoprecipitated HDACs). The HDAC enzyme removes the acetyl group from the lysine residue of the substrate.

-

Proteolytic Cleavage and Fluorescence Generation: After the deacetylation reaction, a developer solution containing trypsin is added. Trypsin recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine residue, releasing the fluorophore 7-amino-4-methylcoumarin (AMC). The fluorescence of the liberated AMC is then measured using a fluorescence plate reader.

The intensity of the fluorescence signal is directly proportional to the amount of deacetylated substrate, which in turn reflects the HDAC enzymatic activity.

Diagrams

Experimental Workflow

Caption: A schematic of the experimental workflow for the H-Lys(Z)-AMC HDAC activity assay.

HDAC Signaling Pathway in Transcriptional Regulation

Caption: The role of HDACs and HATs in regulating chromatin structure and gene transcription.

Experimental Protocols

Materials and Reagents

-

HDAC Enzyme: Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, etc.

-

Substrate: this compound or Boc-Lys(Ac)-AMC

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

-

HDAC Inhibitor: Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) for control experiments.

-

Developer Solution: Trypsin in assay buffer (e.g., 2 mg/mL).

-

Solvent: DMSO for dissolving substrate and inhibitors.

-

Microplates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation at ~355-360 nm and emission at ~460 nm.

Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C.

-

Inhibitor Stock Solution (10 mM): Dissolve TSA or SAHA in DMSO. Store in aliquots at -20°C.

-

HDAC Enzyme Working Solution: Dilute the HDAC enzyme to the desired concentration in cold assay buffer just before use. The optimal concentration should be determined empirically but is often in the low nanomolar range.

-

Developer Solution: Prepare a fresh solution of trypsin in assay buffer. The final concentration of trypsin in the assay well is typically between 0.1 and 0.5 mg/mL.

Assay Protocol for HDAC Activity Measurement

-

Prepare Reaction Mixture: In each well of a black microplate, add the following in order:

-

Assay Buffer

-

HDAC enzyme working solution

-

Substrate (diluted in assay buffer to the desired final concentration, e.g., 10-50 µM).

-

-

Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Develop: Add the developer solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.

-

Incubate for Development: Incubate the plate at 37°C for 15-30 minutes to allow for the complete release of AMC.

-

Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at 355-360 nm and emission at 460 nm.

Protocol for HDAC Inhibitor Screening (IC₅₀ Determination)

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the test compounds and the control inhibitor (e.g., TSA or SAHA) in assay buffer containing a small percentage of DMSO.

-

Pre-incubation with Inhibitor: In the wells of the microplate, add:

-

Assay Buffer

-

HDAC enzyme working solution

-

Diluted inhibitor solutions

-

-

Pre-incubate: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the H-Lys(Z)-AMC substrate to each well to start the deacetylation reaction.

-

Incubate: Incubate at 37°C for 30-60 minutes.

-

Develop and Read: Add the developer solution, incubate, and measure fluorescence as described in the activity assay protocol.

-

Data Analysis: Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: IC₅₀ Values of Common HDAC Inhibitors

| Inhibitor | Class Selectivity | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) |

| Trichostatin A (TSA) | Pan-HDAC | ~1.8 | - | ~0.1-0.3 µM | - | - | 17-22 µM |

| SAHA (Vorinostat) | Pan-HDAC | ~100 | - | - | - | - | - |

| Romidepsin (FK228) | Class I selective | 36 | 47 | - | - | - | Low µM range |

| Entinostat (MS-275) | Class I selective | 180 | - | 8,000 | >20,000 | >100,000 | - |

| Mocetinostat (MGCD0103) | Class I selective | 150 | - | - | No activity | No activity | - |

| ACY-738 | HDAC6 selective | - | - | - | 1.7 | - | - |

| WT161 | HDAC6 selective | 8.35 | 15.4 | - | 0.4 | - | - |

| SIS17 | HDAC11 selective | - | - | - | - | - | 830 |

Note: IC₅₀ values can vary depending on the assay conditions, substrate concentration, and enzyme source. The values presented here are compiled from various sources for comparative purposes.[4][5][6][7]

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | - Autofluorescence of compounds- Contaminated reagents or plates | - Run a control without enzyme to subtract background.- Check for compound autofluorescence at the assay wavelengths.- Use fresh, high-quality reagents and plates. |

| Low Signal-to-Noise Ratio | - Insufficient enzyme activity- Sub-optimal substrate concentration- Short incubation time | - Increase enzyme concentration.- Optimize substrate concentration (around the Kₘ value).- Increase incubation time, ensuring the reaction remains in the linear range. |

| High Well-to-Well Variability | - Pipetting errors- Inconsistent mixing- Temperature fluctuations | - Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding reagents.- Ensure uniform temperature across the plate during incubations. |

| Inhibitor Appears Inactive | - Inhibitor insolubility- Incorrect inhibitor concentration- Inhibitor degradation | - Ensure the inhibitor is fully dissolved in DMSO before diluting in assay buffer.- Verify the concentration of the stock solution.- Store inhibitors properly and use fresh dilutions. |

Conclusion

The H-Lys(Z)-AMC HDAC activity assay is a robust and sensitive method for studying HDAC enzymes and screening for their inhibitors. Its high-throughput compatibility makes it an invaluable tool in drug discovery and basic research. Careful optimization of assay parameters, including enzyme and substrate concentrations and incubation times, is crucial for obtaining reliable and reproducible data. These application notes provide a comprehensive guide for researchers to successfully implement this assay in their laboratories.

References

- 1. youtube.com [youtube.com]

- 2. dovepress.com [dovepress.com]

- 3. youtube.com [youtube.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cell-Based Assays Using H-Lys(Z)-AMC HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Z)-AMC HCl (Nε-Benzyloxycarbonyl-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate designed for the sensitive detection of lysosomal protease activity in cell-based assays. This substrate is particularly useful for investigating the activity of cysteine proteases, such as Cathepsin B, which play a crucial role in various physiological and pathological processes, including protein turnover, autophagy, and neurodegenerative diseases like Alzheimer's.[1] The principle of the assay is based on the enzymatic cleavage of the amide bond between L-lysine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is non-fluorescent. However, upon hydrolysis by the target protease, the highly fluorescent AMC is released, and its fluorescence intensity can be measured to quantify enzyme activity.

Principle of the Assay

The assay utilizes the fluorogenic nature of the AMC moiety. The substrate, this compound, can permeate cell membranes and localize within the acidic compartments of the cell, such as lysosomes. Inside the lysosomes, active proteases, particularly Cathepsin B, recognize and cleave the substrate at the lysine residue. This cleavage event liberates free AMC, which, when excited by light at approximately 360-380 nm, emits a strong fluorescent signal at around 440-460 nm.[2] The rate of AMC release is directly proportional to the enzymatic activity of the target protease.

Applications

-

Drug Discovery: Screening for inhibitors or activators of specific lysosomal proteases.

-

Disease Research: Studying the role of lysosomal dysfunction in various diseases, including lysosomal storage disorders, cancer, and neurodegenerative diseases.

-

Cell Biology: Investigating the regulation of lysosomal biogenesis, autophagy, and other lysosome-dependent cellular processes.[3][4]

Signaling Pathway

Cathepsin B is a key lysosomal protease that is involved in several critical cellular signaling pathways. One such pathway involves the regulation of lysosomal biogenesis and autophagy through the modulation of the master transcriptional regulator, Transcription Factor EB (TFEB). Under normal conditions, Cathepsin B can cleave and regulate the activity of the lysosomal calcium channel TRPML1. This, in turn, influences the activation of the phosphatase calcineurin and the kinase mTOR, which both act to keep TFEB in a phosphorylated, inactive state in the cytoplasm. Inhibition or deficiency of Cathepsin B can lead to the activation of TFEB, its translocation to the nucleus, and the subsequent transcription of genes involved in lysosome biogenesis and autophagy.[3][4][5][6]

References

- 1. Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 3. rupress.org [rupress.org]

- 4. Cathepsin B modulates lysosomal biogenesis and host defense against Francisella novicida infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: H-Lys(Z)-AMC HCl Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of H-Lys(Z)-AMC HCl, a fluorogenic substrate commonly used in enzymatic assays. The information is intended to guide researchers in obtaining reliable and reproducible results.

Introduction

This compound (N-α-Carbobenzyloxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate used to measure the activity of certain enzymes. The principle of its use lies in the enzymatic cleavage of the amide bond between the lysine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, free AMC is released, which exhibits a significant increase in fluorescence, allowing for sensitive detection of enzyme activity. While specific data for this compound is limited, its structural similarity to other lysine-based AMC substrates suggests its primary application is in assays for proteases that recognize and cleave after lysine residues, or potentially for deacylating enzymes after removal of the benzyloxycarbonyl (Z) protecting group.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₈ClN₃O₅ |

| Molecular Weight | 473.95 g/mol [] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Storage Conditions:

Proper storage is crucial to maintain the integrity of this compound. Recommendations for storage of the solid compound and its solutions are outlined below.

| Form | Storage Temperature | Duration | Notes |

| Solid | -20°C | Up to 12 months | Protect from light and moisture. |

| Stock Solution | -20°C or -80°C | Up to 6 months at -80°C; up to 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

Solution Preparation Protocol

The following protocol describes the preparation of a stock solution of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for similar AMC substrates due to its high solubilizing capacity and compatibility with many enzymatic assays.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes or amber vials

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of this compound.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.

Example Calculation for a 10 mM Stock Solution:

To prepare 1 mL of a 10 mM stock solution of this compound (MW = 473.95 g/mol ):

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 473.95 g/mol x 1000 mg/g

-

Mass = 4.74 mg

Dissolve 4.74 mg of this compound in 1 mL of DMSO.

Experimental Protocol: General Fluorogenic Enzyme Assay

This protocol provides a general framework for using this compound in a fluorogenic enzyme assay. The specific concentrations of the enzyme and substrate, as well as the buffer composition, will need to be optimized for the particular enzyme under investigation. The assay is based on the enzymatic cleavage of the substrate, leading to the release of fluorescent AMC.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Enzyme of interest

-

Assay buffer (e.g., Tris-HCl, HEPES, PBS, optimized for the specific enzyme)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution to the desired final concentration in the assay buffer. It is important to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid enzyme inhibition.

-

Prepare a solution of the enzyme in the assay buffer at the desired concentration.

-

-

Assay Setup:

-

To each well of the 96-well black microplate, add the components in the following order:

-

Assay buffer

-

Enzyme solution (or buffer for no-enzyme controls)

-

Inhibitor or test compound solution (if applicable)

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

-

-

Initiate the Reaction:

-

Add the this compound working solution to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

-

Excitation wavelength: ~340-360 nm

-

Emission wavelength: ~440-460 nm

-

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

For endpoint assays, subtract the fluorescence of the no-enzyme control from the fluorescence of the enzyme-containing wells.

-

Plot the enzyme activity (e.g., relative fluorescence units per minute) against the substrate concentration to determine Michaelis-Menten kinetics (Km and Vmax) or against the inhibitor concentration to determine IC₅₀ values.

-

Diagrams

Logical Workflow for this compound Solution Preparation and Use

Caption: Workflow for this compound preparation and use in an enzyme assay.

Hypothetical Signaling Pathway Involving a Lysine-Specific Protease

Caption: Hypothetical pathway and in vitro assay principle for a lysine protease.

References

Application Notes and Protocols for H-Lys(Z)-AMC HCl Assay

Optimal Buffer Conditions and Assay Protocols for the Fluorogenic Substrate H-Lys(Z)-AMC HCl

These application notes provide detailed protocols and guidance for determining the optimal buffer conditions for enzymatic assays utilizing the fluorogenic substrate this compound. This substrate is primarily employed in the characterization of certain lysosomal cysteine proteases, such as Cathepsins.

Introduction

This compound (N-epsilon-carbobenzoxy-L-lysine 7-amido-4-methylcoumarin hydrochloride) is a fluorogenic substrate used to measure the activity of specific proteases. The principle of the assay is based on the enzymatic cleavage of the amide bond between the lysine residue and the fluorescent group, 7-amino-4-methylcoumarin (AMC). Upon cleavage, free AMC is released, which results in a significant increase in fluorescence intensity. This allows for a sensitive and continuous measurement of enzyme activity. The assay is valuable for enzyme characterization, inhibitor screening, and kinetic studies in drug development.

Core Applications

The primary application of this compound is in the activity measurement of lysosomal cysteine proteases, particularly certain Cathepsins. These enzymes are involved in various physiological and pathological processes, including protein degradation, antigen presentation, and bone remodeling.

Key Experimental Parameters and Optimization

The determination of optimal buffer conditions is critical for a robust and sensitive assay. The key parameters to consider are pH, ionic strength, temperature, and the presence of specific additives.

pH Optima

The pH of the reaction buffer is a crucial parameter as it directly influences the ionization state of amino acid residues in the enzyme's active site and the substrate itself. Lysosomal proteases, such as Cathepsins, typically exhibit optimal activity in an acidic environment, reflecting their physiological location within the lysosome. For assays involving Cathepsins, the optimal pH generally ranges from 5.0 to 6.5. It is recommended to perform a pH titration to determine the precise optimum for the specific enzyme and substrate combination.

Ionic Strength

The ionic strength of the buffer, determined by the salt concentration, can affect enzyme activity by influencing protein stability and substrate binding. A common starting point is a buffer with a salt concentration in the physiological range (e.g., 100-150 mM NaCl or KCl). However, the optimal ionic strength can vary between different enzymes. It is advisable to test a range of salt concentrations (e.g., 50 mM to 250 mM) to determine the condition that yields the highest enzymatic activity.

Temperature

Enzymatic reactions are highly dependent on temperature. The optimal temperature for most mammalian enzymes is around 37°C. However, for initial characterization and to ensure stability over the assay duration, experiments are often conducted at room temperature (around 25°C) or 30°C. It is important to maintain a consistent temperature throughout the experiment.

Additives

Certain additives can be essential for enzyme activity and stability. For cysteine proteases like Cathepsins, a reducing agent is typically required to maintain the catalytic cysteine residue in its reduced, active state.

-

Reducing Agents: Dithiothreitol (DTT) or L-cysteine are commonly included in the assay buffer at concentrations ranging from 1 to 5 mM.

-

Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is often added to the buffer (1-5 mM) to chelate divalent metal ions that could inhibit the enzyme by oxidizing the active site cysteine.

-

Detergents: Non-ionic detergents like Brij 35 or Triton X-100 (at low concentrations, e.g., 0.01-0.1%) can be included to prevent aggregation of the enzyme or substrate and improve solubility.

Quantitative Data Summary

The following tables summarize typical buffer conditions and kinetic parameters for related protease assays. Note that specific values for this compound may vary and should be determined empirically.

Table 1: Recommended Starting Buffer Conditions for Cathepsin Assays

| Parameter | Recommended Range | Typical Starting Condition |

| Buffer | Sodium Acetate, MES, Phosphate | 50 mM Sodium Acetate |

| pH | 5.0 - 6.5 | 5.5 |

| Reducing Agent | DTT, L-Cysteine | 2 mM DTT |

| Chelating Agent | EDTA | 1 mM EDTA |

| Ionic Strength | 50 - 250 mM NaCl or KCl | 100 mM NaCl |

| Temperature | 25 - 37 °C | 30 °C |

Table 2: Example of Buffer Composition for a Cathepsin B Assay